molecular formula C9H16 B8300737 2-Pentyl-1,3-butadiene CAS No. 3439-99-4

2-Pentyl-1,3-butadiene

Cat. No.: B8300737
CAS No.: 3439-99-4
M. Wt: 124.22 g/mol
InChI Key: SEQMGTVQPVODRS-UHFFFAOYSA-N
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Description

2-Pentyl-1,3-butadiene is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

3439-99-4

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

3-methylideneoct-1-ene

InChI

InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h5H,2-4,6-8H2,1H3

InChI Key

SEQMGTVQPVODRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-bromosuccinimide (5.34 g) is added to a solution of isoprene (2.45 g) in carbon tetrachloride (100 ml), and the solution is stirred for 24 hours. The product and solvent are then fractionally distilled away from the succinimide, resulting in a partially concentrated solution of c-bromomethylbutadiene. The bromomethylbutadiene solution is chilled (-20° C.), and a 2N tetrahydrofuran solution of butylmagnesium bromide (15 ml) is then added. After stirring for 4 hours, the solution is treated with a 1 M phosphate buffer solution (pH 7). The organic layer is dried over sodium sulfate, and the reaction mixture is fractionally distilled to produce the product, 2-pentyl-1,3-butadiene, as a non-viscous liquid.
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butylmagnesium bromide
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15 mL
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Synthesis routes and methods II

Procedure details

To a flask containing cuprous bromide (1.0 g) is added bromopentane (23 g) and tetrahydrofaran (154 mL). The solution is cooled to 0° C., and the Grignard reagent 1B is added. The reaction is stirred overnight, gradually warming to room temperature. To the solution is then added 30 mL saturated ammonium chloride. The reaction mixture is stirred for 10 minutes, during which time the aqueous layer turns blue. The reaction mixture is then extracted with hexanes, and the combined organic layers are dried over magnesium sulfate. The solvent is carefully removed by rotary evaporation to give 17 g of a colorless, malodorous liquid.
[Compound]
Name
cuprous bromide
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1 g
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23 g
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Name
Grignard reagent
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30 mL
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